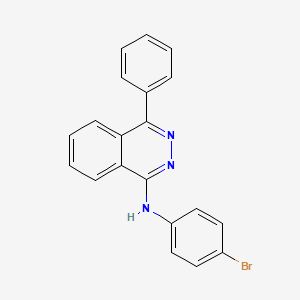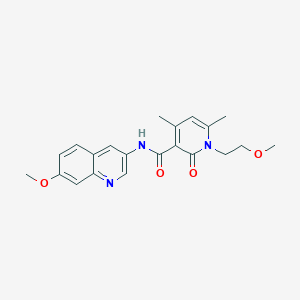![molecular formula C22H24FN3O4S B12154497 4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(4-fluorophenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one](/img/structure/B12154497.png)
4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(4-fluorophenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(4-fluorophenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one is a complex organic compound featuring a thiazole ring, a fluorophenyl group, and a morpholine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(4-fluorophenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazole Ring: Starting with 2,4-dimethylthiazole, the thiazole ring is synthesized through a cyclization reaction involving a suitable precursor such as 2-aminothiazole and an appropriate aldehyde.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group is introduced via a Friedel-Crafts acylation reaction, using 4-fluorobenzoyl chloride and an aluminum chloride catalyst.
Formation of the Pyrrolin-2-one Core: The pyrrolin-2-one core is constructed through a condensation reaction involving a suitable diketone and an amine.
Attachment of the Morpholine Moiety: The morpholine group is attached via a nucleophilic substitution reaction, using 2-chloroethylmorpholine as the reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the hydroxy group.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Products include oxidized thiazole derivatives and quinones.
Reduction: Products include alcohol derivatives.
Substitution: Products include substituted morpholine derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in assays for antimicrobial, antifungal, and anticancer activities.
Medicine
Medically, the compound is being investigated for its potential therapeutic effects. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, the compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(4-fluorophenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one involves its interaction with specific molecular targets. The thiazole ring and fluorophenyl group are known to interact with enzymes and receptors, potentially inhibiting their activity. The morpholine moiety may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
相似化合物的比较
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit antimicrobial and antiviral activities.
Fluorophenyl Compounds: Compounds such as fluoxetine and fluticasone contain the fluorophenyl group and are used as antidepressants and anti-inflammatory agents, respectively.
Morpholine Derivatives: Compounds like morphine and pramipexole contain the morpholine moiety and are used for pain relief and as an antidepressant.
Uniqueness
What sets 4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(4-fluorophenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one apart is its combination of these functional groups, which may confer unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
属性
分子式 |
C22H24FN3O4S |
|---|---|
分子量 |
445.5 g/mol |
IUPAC 名称 |
3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-2-(4-fluorophenyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C22H24FN3O4S/c1-13-21(31-14(2)24-13)19(27)17-18(15-3-5-16(23)6-4-15)26(22(29)20(17)28)8-7-25-9-11-30-12-10-25/h3-6,18,28H,7-12H2,1-2H3 |
InChI 键 |
YHYPGXADSMUFQI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)F)CCN4CCOCC4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Phenyl-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12154428.png)
![(3-benzyl-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(furan-2-yl)methanone](/img/structure/B12154433.png)
![Methylethyl 2-[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-ylthio]acetate](/img/structure/B12154438.png)
![N-(2-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12154445.png)
![3-[(2-Fluorophenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12154456.png)

![2-(4-ethylpiperazin-1-yl)-3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12154459.png)
![(2E,5Z)-2-[(2,4-dichlorophenyl)imino]-5-[4-(octyloxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B12154460.png)
![3-[(3,4-Dimethylphenyl)sulfonyl]-2-imino-10-methyl-1-benzyl-1,6-dihydropyridin o[2,3-d]pyridino[1,2-a]pyrimidin-5-one](/img/structure/B12154461.png)
![4-[({[3-(Furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12154468.png)

![1-cyclopentyl-N-(2-fluorobenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12154472.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12154477.png)
